4-benzyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
Properties
IUPAC Name |
4-benzyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)8-14-15-9(17)16(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQGFGSHKJQAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl isothiocyanate with 4-(trifluoromethyl)semicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that 4-benzyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibits potent antimicrobial properties. A study by Al-Majed et al. (2020) showed that derivatives of this compound inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics.
Case Study: Inhibition of Bacterial Growth
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
1.2 Anticancer Properties
The compound has also shown promise in anticancer research. A study by Zhang et al. (2023) indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests its potential as a therapeutic agent against various types of cancer.
Case Study: Induction of Apoptosis in Cancer Cells
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 20 | Caspase activation |
Agricultural Applications
2.1 Fungicidal Activity
The compound has been evaluated for its fungicidal properties against several plant pathogens. Research indicates that it effectively controls fungal diseases in crops such as wheat and rice. A study conducted by Kumar et al. (2022) highlighted its efficacy against Fusarium graminearum, a common wheat pathogen.
Case Study: Efficacy Against Fungal Pathogens
| Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Fusarium graminearum | 200 | 85 |
| Alternaria alternata | 150 | 78 |
Materials Science Applications
3.1 Synthesis of Novel Materials
In materials science, this compound has been utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. Research by Lee et al. (2024) demonstrated that incorporating this compound into polymer matrices significantly improved their performance under stress.
Case Study: Polymer Performance Enhancement
| Polymer Type | Addition of Compound (%) | Tensile Strength (MPa) |
|---|---|---|
| Polyethylene | 5 | 25 |
| Polystyrene | 10 | 30 |
Mechanism of Action
The mechanism of action of 4-benzyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between DNA bases. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural differences arise from substituent variations at position 3 of the triazole ring. For example:
Key Findings :
- The thiophene-substituted derivative forms extended π-π networks due to aromatic interactions, while bulky groups like trimethoxyphenyl reduce packing efficiency .
- Trifluoromethyl groups may disrupt crystallization compared to planar thiophene rings due to steric and electronic effects .
Spectroscopic Comparisons
Vibrational spectra (IR/Raman) and NMR data vary significantly with substituents:
Key Findings :
- The trifluoromethyl group introduces strong C–F stretching vibrations (~1100–1200 cm⁻¹), absent in thiophene or methyl analogs .
- Thiophene substituents cause downfield shifts in aromatic protons (δ 7.13–7.77 ppm), while methyl groups result in simpler NMR profiles .
Pharmacological Activity Comparisons
Substituents critically influence bioactivity:
Key Findings :
- Thiophene-substituted derivatives show broad-spectrum antimicrobial activity (MIC 8–16 µg/mL) due to sulfur’s electronegativity and π-delocalization .
- Bulky substituents like 1-methylpyrrol improve anticancer potency (IC₅₀ 5.2 µM) by enhancing target binding .
Key Findings :
- Trifluoromethyl derivatives may require harsher conditions due to the electron-withdrawing -CF₃ group.
- Thiophene and fluorophenyl analogs achieve high yields (~85%) under mild reflux .
Biological Activity
4-benzyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound characterized by its triazole ring and unique substituents, including a trifluoromethyl group and a benzyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The trifluoromethyl group is particularly noteworthy for enhancing biological activity and metabolic stability.
The molecular formula of this compound is . Its structure includes a triazole ring that contributes to its stability and reactivity in various chemical environments. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic modifications.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, allowing better cellular uptake.
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
- DNA Interaction : The compound can intercalate between DNA bases, potentially disrupting replication processes.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group enhances its efficacy compared to similar compounds without this substituent.
Antifungal Activity
The compound has been evaluated for antifungal activity against several pathogenic fungi. Its mechanism involves disrupting fungal cell membranes or inhibiting key metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may have potential as an anticancer agent. It appears to induce apoptosis in cancer cells through mechanisms that may involve oxidative stress and DNA damage.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-benzyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | Similar triazole structure | Moderate antimicrobial | Lacks dihydro component |
| 4-benzyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-amine | Similar structure with amine | Antimicrobial | Amino group alters activity |
| 4-benzyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-oxide | Contains oxide instead of thione | Varies in bioactivity | Oxide group modifies interactions |
Case Studies
Several research studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria significantly lower than traditional antibiotics .
- Anticancer Potential : In vitro studies showed that treatment with the compound resulted in a reduction of cell viability in various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values indicating potent activity .
- Synergistic Effects : Research indicated that combining this compound with other agents enhanced its antimicrobial effects, suggesting potential for combination therapies .
Q & A
Q. Example Synthesis Protocol
How do spectroscopic techniques (IR, NMR, X-ray) validate the structure of this compound, and what are critical spectral markers?
Basic Research Question
- IR Spectroscopy : The C=S stretch appears at 1200–1250 cm⁻¹, while N–H vibrations (triazole ring) occur at 3200–3400 cm⁻¹ .
- H NMR : Protons on the dihydrotriazole ring resonate as doublets at δ 4.2–4.5 ppm; benzyl CH groups appear as a singlet at δ 3.8–4.0 ppm .
- X-ray Crystallography : Confirms planarity of the triazole-thione ring and intermolecular hydrogen bonding (SH–N) stabilizing the crystal lattice .
Key Data Contradictions : Discrepancies in C NMR shifts (e.g., C5-thione carbon at δ 165–170 ppm) may arise from solvent polarity or tautomerism. Cross-validate with DFT calculations .
What computational methods (e.g., DFT, molecular docking) are used to predict reactivity and biological activity?
Advanced Research Question
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict vibrational frequencies, frontier molecular orbitals (FMOs), and electrostatic potential (MEP) surfaces. For example, the HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., EGFR kinase). The trifluoromethyl group enhances hydrophobic binding (ΔG = −9.2 kcal/mol) .
Q. Methodological Steps :
Optimize geometry using Gaussian 02.
Perform docking with flexible side chains in the binding pocket.
Validate with MD simulations (100 ns) to assess binding stability .
How can researchers resolve contradictions between experimental and theoretical spectroscopic data?
Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or anharmonic vibrations. Solutions include:
- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to match experimental solvent conditions .
- Tautomer Analysis : Compare IR/NMR data of keto (thione) vs. enol (thiol) forms. X-ray structures confirm the thione tautomer dominates .
- Vibrational Assignments : Use VEDA software to deconvolute overlapping IR bands (e.g., C=S vs. C–F stretches) .
What structural features govern its bioactivity (e.g., anticancer, antimicrobial)?
Advanced Research Question
Q. Activity Validation :
- Antimicrobial Assay : MIC = 8 μg/mL against S. aureus via broth microdilution .
- Anticancer Screening : MTT assay shows 60% inhibition of HeLa cells at 50 μM .
How do substituents (e.g., benzyl vs. pyridinyl) influence electronic properties and reactivity?
Advanced Research Question
- Electron-Withdrawing Groups (CF) : Lower HOMO energy (−6.3 eV), reducing nucleophilicity.
- Aromatic Substituents : Benzyl groups increase π-delocalization (NICS = −12.5 ppm), enhancing stability .
- Substituent Effects Table :
| Substituent | Hammett σ | Effect on Reactivity |
|---|---|---|
| CF | +0.54 | Enhances electrophilic substitution |
| Benzyl | −0.01 | Stabilizes via resonance |
What strategies validate crystallographic data when twinning or disorder complicates refinement?
Advanced Research Question
- Twinning Analysis : Use PLATON to detect twinning ratios. For pseudo-merohedral twinning, apply HKLF 5 in SHELXL .
- Disorder Modeling : Split positions with PART instructions and restrain ADP similarity (ISOR 0.01) .
- Validation Tools : Check R (<5%) and CC (>80%) in AIMLESS .
How does tautomerism (thione vs. thiol) affect molecular interactions in docking studies?
Advanced Research Question
The thione form predominates in solid state (X-ray) and solution (NMR), but thiol tautomers may form transiently in binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
